Sigma-1 Receptor Affinity: Sisamine Exhibits Intermediate Potency Distinct from High-Affinity Ligands
Sisamine binds to the sigma-1 receptor (σ1R) with an IC50 of 870 nM in a radioligand binding assay using [3H]DTG on rat brain membranes [1]. This represents a 209-fold lower potency compared to the selective σ1R antagonist NE-100 (IC50 = 4.16 nM) [2] and an approximately 8-fold lower potency compared to σ1R-IN-1 (IC50 = 110 nM) . Sisamine's affinity places it in a distinct potency tier suitable for applications requiring moderate σ1R engagement rather than strong antagonism.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 870 nM |
| Comparator Or Baseline | NE-100: 4.16 nM; σ1R-IN-1: 110 nM |
| Quantified Difference | Sisamine is ~209-fold weaker than NE-100 and ~8-fold weaker than σ1R-IN-1 |
| Conditions | [3H]DTG radioligand binding, rat whole brain membranes (Sisamine); similar σ1R binding assays (comparators) |
Why This Matters
This quantitative difference defines Sisamine's utility as a moderate-affinity σ1R tool compound, avoiding the potent target engagement that may confound mechanistic studies with high-affinity ligands.
- [1] BindingDB Entry: BDBM50084322. Sigma non-opioid intracellular receptor 1 (Rat). Ki Summary. Oshiro Y, et al. J Med Chem. 2000;43:177-89. View Source
- [2] TargetMol: NE-100 hydrochloride. Sigma-1 receptor antagonist. Product Datasheet. View Source
